Dimethylsulfonioproprionate-d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Here are some specific research applications of DMSP-d6:

Understanding DMSP cycling

DMSP plays a crucial role in the global sulfur cycle and climate regulation. Scientists use DMSP-d6 to trace the breakdown of DMSP by marine bacteria. This helps us understand how quickly DMSP is converted to dimethylsulfide (DMS), a gas that contributes to cloud formation and influences Earth's albedo [].

Microbial interactions

DMSP-d6 can be used to study the interactions between phytoplankton and specific bacterial communities that utilize DMSP. By tracing the labeled compound, researchers can identify which bacteria are responsible for DMSP breakdown and how these interactions influence nutrient cycling in the ocean [].

Climate change impact

The production and breakdown of DMSP are sensitive to environmental factors like temperature and nutrient availability. By using DMSP-d6 in controlled experiments, scientists can investigate how climate change might affect the production and cycling of this important marine compound [].

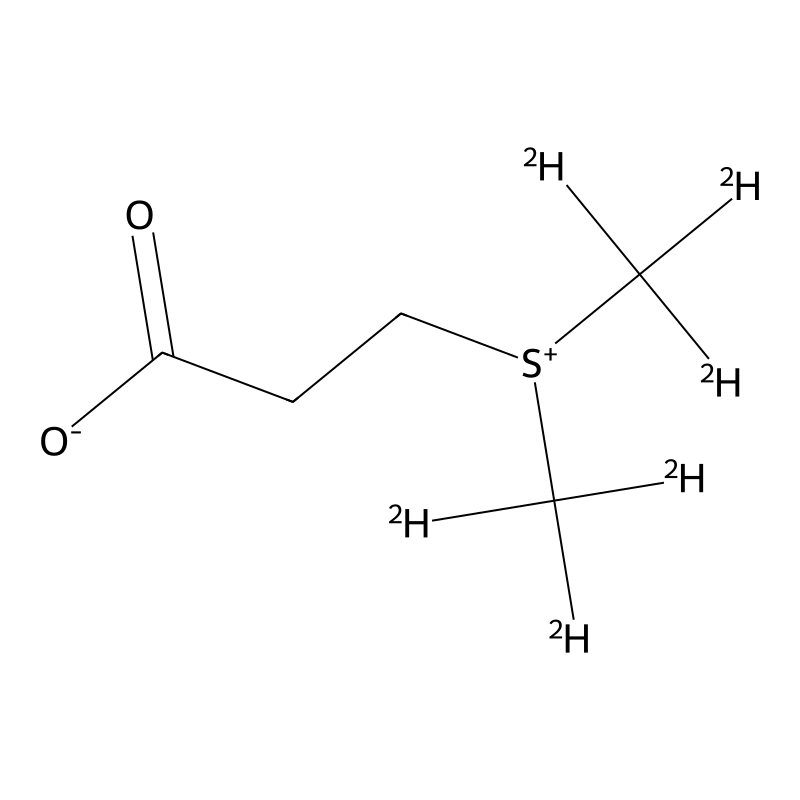

Dimethylsulfonioproprionate-d6 is a deuterated form of dimethylsulfoniopropionate, which is a naturally occurring organosulfur compound primarily produced by marine phytoplankton. This compound plays a crucial role in the marine sulfur cycle and is a precursor to dimethylsulfide, a gas that significantly influences climate by affecting cloud formation and atmospheric chemistry. The chemical structure of dimethylsulfonioproprionate-d6 includes three carbon atoms, six hydrogen atoms replaced by deuterium, one sulfur atom, and one oxygen atom, giving it the formula .

DMSP plays a crucial role in marine ecosystems through several mechanisms:

- Osmolyte: DMSP acts as an osmolyte, helping phytoplankton maintain proper cell volume and function in environments with varying salinity.

- Sulfur Source: Marine bacteria utilize DMSP as a source of carbon, sulfur, and energy, influencing the cycling of these elements in the ocean.

- Climate Regulation: The breakdown products of DMSP, like DMS, contribute to cloud formation, potentially influencing global climate patterns.

Biologically, dimethylsulfonioproprionate-d6 serves as an osmolyte and a methyl donor in various biochemical processes. It is involved in the synthesis of dimethylsulfide through microbial degradation pathways. The presence of this compound in marine ecosystems supports microbial growth and influences the microbial community structure. Studies have shown that certain bacteria can utilize dimethylsulfonioproprionate-d6 for growth, highlighting its importance in the marine sulfur cycle .

The synthesis of dimethylsulfonioproprionate-d6 typically involves isotopic labeling techniques where deuterated precursors are used. One common method includes the reaction of deuterated methyl iodide with propionic acid derivatives in the presence of a suitable base. This process allows for the incorporation of deuterium into the final product while maintaining the integrity of the sulfur group .

Dimethylsulfonioproprionate-d6 has several applications in scientific research, particularly in studies involving marine biogeochemistry and microbial ecology. Its use as a stable isotope tracer allows researchers to track metabolic pathways and transformations of sulfur compounds in aquatic environments. Additionally, it serves as a reference compound in nuclear magnetic resonance spectroscopy due to its unique spectral characteristics .

Dimethylsulfonioproprionate-d6 is part of a broader family of organosulfur compounds that share similar structural features but differ in their biological roles and chemical reactivity. Below are some similar compounds along with their unique characteristics:

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Dimethylsulfoniopropionate | C3H8O2S | Precursor to dimethylsulfide; produced by marine phytoplankton; involved in climate regulation. |

| Dimethylsulfoxide | C2H6OS | A widely used solvent; acts as an oxidant in organic synthesis; has unique solvent properties. |

| Dimethylsulfonioacetate | C3H8O2S | Functions similarly to dimethylsulfonioproprionate but primarily found in certain algae; affects bacterial metabolism. |

| Gonyol | C5H10O4S | A zwitterionic compound that can inhibit DMS production from dimethylsulfoniopropionate; prevalent in phytoplankton. |

Dimethylsulfonioproprionate-d6 stands out due to its specific isotopic labeling, which allows for precise tracking in ecological studies, distinguishing it from other similar compounds that may not have such labeling capabilities .

Molecular Structure and Formula (C5H4D6O2S)

Dimethylsulfonioproprionate-d6 possesses the molecular formula C5H4D6O2S, representing a deuterated derivative of the parent compound dimethylsulfoniopropionate . The molecular structure consists of a central sulfur atom bearing a positive charge, bonded to two deuterated methyl groups and a propionate chain [1] [3]. The compound exists as a zwitterion, with the positive charge localized on the sulfonium center and a negative charge on the carboxylate group [1] [3].

The structural framework maintains the same connectivity as the non-deuterated parent compound, with the chemical formula (CD3)2S+CH2CH2COO- [1] . The molecular weight of dimethylsulfonioproprionate-d6 is 140.235 g/mol, representing a mass increase of 6.042 atomic mass units compared to the natural compound [25]. The exact mass of the deuterated compound is 140.078 Da, providing a distinct mass spectrometric signature for analytical applications [25].

Table 1: Molecular Structure and Properties Comparison

| Property | Dimethylsulfonioproprionate-d6 (DMSP-d6) | Dimethylsulfoniopropionate (DMSP) |

|---|---|---|

| Molecular Formula | C₅H₄D₆O₂S | C₅H₁₀O₂S |

| Molecular Weight (g/mol) | 140.235 | 134.193 |

| Exact Mass (Da) | 140.078 | 134.040 |

| Number of Deuterium Atoms | 6 | 0 |

| Mass Shift (Δm/z) | +6 | 0 |

| Isotope Pattern | M+6 parent peak with isotope distribution | Natural isotope pattern |

Isotopic Substitution Patterns

The deuterium substitution in dimethylsulfonioproprionate-d6 occurs exclusively at the two methyl groups attached to the sulfonium center [25]. Each methyl group contains three deuterium atoms, resulting in the formation of two -CD3 groups rather than the original -CH3 groups found in the natural compound [13] [25]. This specific substitution pattern ensures that all six deuterium atoms are located at non-exchangeable positions, providing stability against hydrogen-deuterium exchange reactions in aqueous environments [13] [31].

The propionate chain portion of the molecule, including the -CH2CH2COO- segment, remains unmodified in the deuterated analogue [1] . This selective deuteration strategy preserves the chemical and biological properties of the compound while providing the necessary isotopic labeling for analytical applications [20] [31]. The deuterium atoms are positioned at chemically inert locations, minimizing the potential for isotope scrambling or exchange reactions that could compromise analytical accuracy [5] [31].

Table 2: Isotopic Substitution Pattern

| Position | Original DMSP | DMSP-d6 Substitution | Deuterium Count | Exchange Lability |

|---|---|---|---|---|

| N-methyl groups (2x) | 2 × -CH₃ | 2 × -CD₃ | 6 (3 per methyl) | Non-exchangeable |

| Propyl chain CH₂ | -CH₂- | -CH₂- | 0 | Non-exchangeable |

| Propyl chain CH₂ | -CH₂- | -CH₂- | 0 | Non-exchangeable |

| Carboxyl group | -COO⁻ | -COO⁻ | 0 | Not applicable |

| Sulfur center | S⁺ | S⁺ | 0 | Not applicable |

Physical and Chemical Properties

Dimethylsulfonioproprionate-d6 exhibits physical and chemical properties that are largely similar to the non-deuterated parent compound, with specific modifications attributable to the isotope effect [31] [34]. The compound exists as a colorless to white crystalline solid under standard conditions, maintaining high solubility in water due to its zwitterionic nature [1] [3]. The deuteration introduces subtle changes in vibrational frequencies and molecular dynamics while preserving the fundamental chemical reactivity patterns [31] [34].

The isotope effect influences several physical parameters, including vibrational frequencies, bond strengths, and reaction kinetics [31] [34]. Deuterium-carbon bonds are approximately 5% stronger than hydrogen-carbon bonds, leading to reduced vibrational frequencies and altered spectroscopic signatures [31]. The compound demonstrates excellent chemical stability under normal storage conditions, with minimal susceptibility to degradation or isotope exchange [5] [31].

Table 3: Physical Properties Comparison

| Property | DMSP-d6 | Reference DMSO-d6 |

|---|---|---|

| Physical State | Solid (crystalline) | Liquid |

| Color | Colorless to white | Colorless |

| Solubility in Water | Highly soluble | Miscible |

| Deuteration Level | 6 deuterium atoms | 6 deuterium atoms |

| Chemical Stability | Stable under normal conditions | Stable below 140°C |

| Storage Conditions | Store dry, room temperature | Store dry, room temperature |

| Hygroscopicity | Moderate | High |

| Isotope Enrichment | ≥99% deuteration expected | ≥99.8% deuteration |

Spectroscopic Characteristics

The spectroscopic properties of dimethylsulfonioproprionate-d6 reflect the significant impact of deuterium substitution on molecular vibrations and nuclear magnetic resonance behavior [13] [23]. In proton nuclear magnetic resonance spectroscopy, the compound exhibits dramatically reduced signal intensity for the methyl region, as the deuterated methyl groups produce no observable proton signals [13] [23]. The remaining proton signals from the propionate chain appear with characteristic chemical shifts and coupling patterns [23].

Deuterium nuclear magnetic resonance spectroscopy provides complementary information, revealing multiple signals corresponding to the deuterated methyl groups attached to the sulfonium center [13]. Carbon-13 nuclear magnetic resonance spectroscopy shows isotope-induced chemical shift perturbations for carbons directly bonded to deuterium, along with characteristic splitting patterns due to carbon-deuterium coupling [13] [22]. The coupling constants between carbon and deuterium are approximately one-sixth the magnitude of corresponding carbon-hydrogen couplings [13].

Mass spectrometry provides the most distinctive analytical signature, with the molecular ion appearing at m/z 140 for the deuterated compound compared to m/z 134 for the natural compound [25] [38]. This +6 mass unit shift enables precise quantitative analysis when dimethylsulfonioproprionate-d6 is employed as an internal standard [38]. Infrared spectroscopy reveals characteristic carbon-deuterium stretching vibrations in the 2100-2200 cm⁻¹ region, distinct from the carbon-hydrogen stretching frequencies observed in the parent compound [26] [31].

Table 4: Spectroscopic Characteristics

| Technique | DMSP-d6 Expected Characteristics | Key Differences from DMSP |

|---|---|---|

| ¹H NMR | Minimal signals (only from undeuterated positions) | Drastically reduced proton signals |

| ²H NMR | Multiple signals for deuterated methyls | New deuterium spectrum available |

| ¹³C NMR | Isotope-shifted carbon signals with D-coupling | Shifted and split carbon resonances |

| Mass Spectrometry | M+6 molecular ion peak at m/z 140 | +6 mass units shift |

| Infrared Spectroscopy | C-D stretching around 2100-2200 cm⁻¹ | New C-D vibrations, reduced C-H |

| UV-Vis Spectroscopy | Similar to DMSP with minimal shifts | Negligible changes |

Comparison with DMSO-d6

Dimethylsulfonioproprionate-d6 and dimethyl sulfoxide-d6 share several structural similarities, particularly in their deuteration patterns and sulfur-containing functional groups [13] [15]. Both compounds contain six deuterium atoms incorporated into methyl groups attached to a central sulfur atom [13] [15]. However, significant differences exist in their molecular frameworks, physical properties, and analytical applications [9] [37].

Dimethyl sulfoxide-d6 exists as a liquid at room temperature with a melting point of 18.45°C and a boiling point of 189°C [15] [21]. In contrast, dimethylsulfonioproprionate-d6 exists as a crystalline solid under standard conditions due to its zwitterionic structure and ionic character [1] [3]. The presence of the propionate chain and the zwitterionic nature of dimethylsulfonioproprionate-d6 fundamentally alter its solubility properties, intermolecular interactions, and chemical behavior compared to the neutral dimethyl sulfoxide-d6 [37].

Nuclear magnetic resonance applications differ significantly between the two compounds [9] [13]. Dimethyl sulfoxide-d6 serves as a widely used nuclear magnetic resonance solvent due to its ability to dissolve diverse organic compounds and its minimal spectral interference [9] [13]. The residual proton signal in dimethyl sulfoxide-d6 appears as a quintet at 2.50 ppm with a coupling constant of 1.9 Hz [13]. Dimethylsulfonioproprionate-d6, conversely, functions primarily as an analytical standard and isotopic tracer rather than as a solvent [38].

The isotopic enrichment specifications for both compounds require deuteration levels exceeding 99%, ensuring minimal interference from residual protium-containing species [9] [15]. Both compounds demonstrate excellent stability under appropriate storage conditions, though dimethyl sulfoxide-d6 requires protection from moisture due to its hygroscopic nature [9] [15]. The analytical applications of dimethylsulfonioproprionate-d6 focus specifically on environmental and biogeochemical studies, whereas dimethyl sulfoxide-d6 serves broader spectroscopic and synthetic chemistry applications [9] [37] [38].

The laboratory synthesis of dimethylsulfonioproprionate-d6 represents a specialized application of deuterium labeling techniques adapted for this important marine organosulfur compound. The synthesis typically follows established protocols for dimethylsulfonioproprionate production while incorporating deuteration strategies to achieve selective isotope incorporation [1] [2].

The most widely employed synthetic approach utilizes the method described by Chambers and colleagues, which involves the deuteration of the parent compound through controlled chemical reactions [1] [2]. This protocol requires careful attention to reaction conditions to ensure high deuterium incorporation while maintaining the structural integrity of the sulfonioproprionate backbone [3].

Laboratory synthesis typically begins with appropriate precursor compounds that can be selectively deuterated at specific positions. The reaction conditions must be optimized to achieve deuterium incorporation levels exceeding 95% while minimizing side reactions that could compromise the final product quality [4]. Temperature control is critical, as excessive heat can lead to decomposition of the labile sulfonioproprionate functionality [5].

Recent advances in laboratory synthesis protocols have focused on improving the efficiency and selectivity of deuteration reactions. Modern approaches employ sophisticated catalyst systems and carefully controlled reaction environments to achieve superior deuterium incorporation rates compared to traditional methods [6] [7]. These improvements have made it possible to produce dimethylsulfonioproprionate-d6 with isotopic purities exceeding 99% deuterium enrichment [8].

The synthetic protocols require specialized glassware and handling techniques due to the hygroscopic nature of dimethylsulfonioproprionate compounds and their sensitivity to hydrolysis under certain conditions [9]. Laboratory safety considerations include appropriate ventilation and handling procedures for deuterated reagents and potential volatile byproducts [10].

Deuteration Techniques

Multiple deuteration techniques have been developed and refined for the preparation of dimethylsulfonioproprionate-d6, each offering distinct advantages and limitations. The selection of appropriate deuteration methodology depends on the desired level of isotope incorporation, reaction selectivity, and scale of synthesis required [4] [5].

Base-mediated deuteration represents one of the fundamental approaches for introducing deuterium into organic molecules. This technique utilizes strong bases in the presence of deuterium oxide to facilitate hydrogen-deuterium exchange reactions [5]. For dimethylsulfonioproprionate-d6, base-mediated deuteration can achieve moderate deuterium incorporation levels, typically ranging from 30% to 80%, depending on reaction conditions and substrate structure [5]. The method is particularly effective for exchangeable hydrogen atoms in acidic positions, though selectivity can be challenging to control [11].

Metal-catalyzed deuteration has emerged as a highly effective approach for achieving selective and high-level deuterium incorporation. Palladium-catalyzed hydrogen-deuterium exchange using palladium on carbon catalysts in deuterium oxide has demonstrated excellent results for benzylic and aliphatic carbon-hydrogen bonds [4] [12]. This technique can achieve deuteration efficiencies of 80% to 99% under appropriate conditions [12]. Ruthenium complexes offer particular advantages for alpha-deuteration of compounds containing heteroatoms, achieving deuteration levels of 85% to 98% under mild reaction conditions [4] [6].

Iridium-catalyzed deuteration provides exceptional selectivity for aromatic positions and has shown deuteration efficiencies of 90% to 99% [4] [6]. This approach is particularly valuable when high selectivity is required for specific molecular positions. The catalyst systems can operate under relatively mild conditions while maintaining excellent functional group tolerance [13].

Electrochemical deuteration represents an emerging technique that offers unique advantages for deuterium incorporation. This method utilizes electrochemical cells operating at ambient pressure to facilitate deuterium incorporation from deuterium oxide [14]. The technique can achieve deuteration levels of 80% to 99% while operating under environmentally friendly conditions that minimize waste generation [14].

Photochemical deuteration has gained attention as a sustainable approach utilizing visible light to promote deuterium incorporation reactions [15]. This technique operates at room temperature and can achieve deuteration levels of 70% to 90%, depending on substrate structure and reaction conditions [15]. The method offers advantages in terms of mild reaction conditions and reduced energy requirements.

Purification and Quality Control

The purification of dimethylsulfonioproprionate-d6 requires specialized techniques capable of handling the unique properties of this zwitterionic compound while maintaining isotopic integrity. The selection of appropriate purification methods depends on the synthesis route employed, the level of deuteration achieved, and the intended application of the final product [9] [16].

Hydrophilic Interaction Liquid Chromatography has emerged as the method of choice for direct purification and analysis of dimethylsulfonioproprionate compounds [9]. This technique utilizes specialized stationary phases that interact favorably with polar and zwitterionic compounds, enabling effective separation from synthetic impurities and incomplete deuteration products [9]. The method offers detection limits as low as 20 nanomolar and maintains linearity across a range of 60 nanomolar to 50 micromolar [9]. The technique requires minimal sample preparation and provides direct measurement capabilities, making it particularly suitable for both purification and quality assessment [17].

Ion exchange chromatography provides an alternative purification approach that exploits the ionic character of dimethylsulfonioproprionate compounds [16]. This method can achieve high-capacity separations and offers good selectivity for removing charged impurities. However, the technique typically requires multiple processing steps and may have limited effectiveness for closely related deuterated isotopomers [18].

Crystallization techniques can provide high-purity products when appropriate crystallization conditions are identified [19]. The method offers the advantage of producing solid products with excellent chemical purity, though recovery yields may be limited due to the high solubility of dimethylsulfonioproprionate compounds in polar solvents [19].

Quality control protocols for dimethylsulfonioproprionate-d6 must address multiple critical parameters to ensure product suitability for research applications. Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for determining deuteration levels and structural integrity [20] [12]. High-field NMR spectrometers enable precise quantification of deuterium incorporation at specific molecular positions, with acceptance criteria typically requiring greater than 95% deuterium incorporation [20].

Mass spectrometry analysis provides complementary information regarding isotopic purity and overall molecular composition [9] [16]. High-resolution mass spectrometry can distinguish between different isotopomers and quantify the distribution of deuterated species within the product [7]. Acceptance criteria typically require isotopic enrichment levels exceeding 99% for high-quality research applications [7].

Water content determination represents a critical quality control parameter due to the hygroscopic nature of dimethylsulfonioproprionate compounds [21] [22]. Karl Fischer titration provides accurate quantification of water content, with acceptance criteria typically requiring less than 0.1% water content to ensure product stability [21]. Elevated water content can lead to hydrolysis reactions and compromise product integrity during storage [23].

Chemical purity assessment utilizes high-performance liquid chromatography with ultraviolet or mass spectrometry detection to quantify synthetic impurities and degradation products [24]. Acceptance criteria typically require chemical purity levels exceeding 98% for research-grade materials [24]. The analysis must account for potential isomeric impurities and incomplete deuteration products that may interfere with intended applications [25].